molecular formula C8H14O2 B2512456 (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 2309461-87-6

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B2512456
CAS No.: 2309461-87-6
M. Wt: 142.198
InChI Key: AWDLPBJRPSEALQ-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxabicyclo[221]heptan-1-yl)methanol is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Thionyl chloride in the presence of pyridine at low temperatures.

Major Products Formed

    Oxidation: Formation of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-one).

    Reduction: Formation of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methane.

    Substitution: Formation of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methyl chloride.

Scientific Research Applications

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials due to its unique structure.

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The oxabicycloheptane ring system allows for specific binding interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen bridge.

    1-Methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane: Another derivative with a similar structure but different substituents.

Uniqueness

(4-Methyl-2-oxabicyclo[221]heptan-1-yl)methanol is unique due to its specific methyl and hydroxyl substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7-2-3-8(4-7,5-9)10-6-7/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDLPBJRPSEALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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